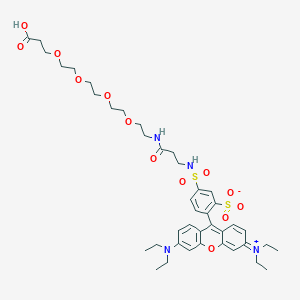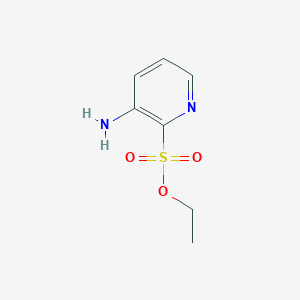
4-(2,2-Difluoroethoxy)piperidine hydrochloride
Descripción general
Descripción
“4-(2,2-Difluoroethoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1183898-34-1 . It has a molecular weight of 185.64 and its IUPAC name is 4-(2,2-difluoroethyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13F2N.ClH/c8-7(9)5-6-1-3-10-4-2-6;/h6-7,10H,1-5H2;1H . This indicates the presence of a piperidine ring with a 2,2-difluoroethoxy group attached to it.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 185.64 .Aplicaciones Científicas De Investigación
Structural and Molecular Characterization
Research into piperidine derivatives, including those similar to "4-(2,2-Difluoroethoxy)piperidine hydrochloride," often focuses on their structural and molecular characterization. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was characterized using single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, highlighting the importance of structural analysis in understanding the properties and potential applications of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Reactions
Several studies focus on the synthesis of piperidine derivatives and their chemical reactions. For example, research on the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride used piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, showcasing the diverse synthetic pathways and the importance of these compounds in medicinal chemistry (Zheng Rui, 2010).
Antimicrobial Activities
The antimicrobial activities of piperidine derivatives are also a significant area of research. For instance, a study synthesized and screened (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for microbial activities, finding moderate activities against various microbes. This suggests potential applications in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Novel Applications and Properties
Research continues to explore novel applications and properties of piperidine derivatives. For example, studies on the development of novel nitroxyl radicals for controlling reactivity with ascorbic acid demonstrate the diverse functional applications of piperidine derivatives beyond traditional pharmaceutical uses, including in materials science and as polymerization mediators (Kinoshita et al., 2009).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(2,2-Difluoroethoxy)piperidine hydrochloride”, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-(2,2-difluoroethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)5-11-6-1-3-10-4-2-6;/h6-7,10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXXAKCHKGVXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)





![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)
